molecular formula C12H11N3O3 B1647825 5-Nitro-2-(4-oxopiperidin-1-yl)benzonitrile

5-Nitro-2-(4-oxopiperidin-1-yl)benzonitrile

Cat. No. B1647825
M. Wt: 245.23 g/mol
InChI Key: SMTUMFBQAAXBRC-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

2-Chloro-5-nitrobenzonitrile (15 g), 4-piperidone monohydrate hydrochloride (13.9 g) and triethylamine (25 ml) were added to acetonitrile (100 ml), and the mixture was stirred at a refluxing temperature for 1.5 h. 0.5 N Aqueous hydrochloric acid solution (200 ml) was added to the reaction mixture to allow crystallization to give the title compound (16.1 g), melting point: 109° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].Cl.O.[NH:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.C(N(CC)CC)C.Cl>C(#N)C>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([N:15]2[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]2)=[C:3]([CH:6]=1)[C:4]#[N:5])([O-:12])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
13.9 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at a refluxing temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallization

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.